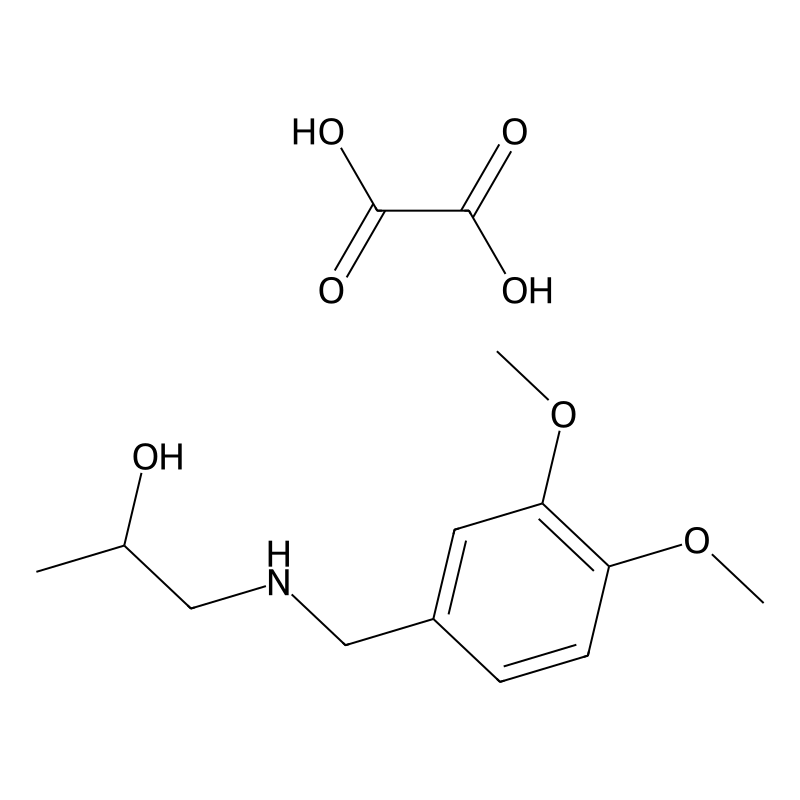

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate is a chemical compound characterized by the molecular formula and a molecular weight of 315.32 g/mol. This compound belongs to the class of benzylamines and features a unique structure that includes a propan-2-ol moiety, which contributes to its solubility and reactivity. It is often encountered in research settings, particularly in organic synthesis and biological studies, due to its functional groups that allow for various chemical transformations and interactions with biological systems.

- Oxidation: The compound can be oxidized using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leading to the formation of more oxidized derivatives.

- Reduction: Reduction processes can be performed using sodium borohydride, which can convert ketones or aldehydes present in the structure into alcohols.

- Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base and oxalic acid, which can further react under specific conditions.

The biological activity of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate has been explored in various studies. It exhibits potential antimicrobial, antifungal, antiproliferative, and cytoprotective properties. Research indicates that it may interact with specific enzymes and receptors, modulating their activity and influencing biochemical pathways. Its potential as an analgesic and anti-inflammatory agent has also been investigated, suggesting a broad range of therapeutic applications .

The synthesis of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate typically involves a multi-step process:

- Formation of Benzylamine: The reaction begins with 3,4-dimethoxybenzylamine reacting with propylene oxide to form a benzylamine derivative.

- Oxalate Formation: The resulting compound is then treated with oxalic acid to produce the oxalate salt form of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol.

This method allows for the precise control of reaction conditions to optimize yield and purity.

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate finds various applications in scientific research:

- Organic Synthesis: It serves as a reagent or building block for synthesizing more complex molecules.

- Biochemical Research: The compound is utilized in studies investigating enzyme interactions and protein modifications.

- Industrial Use: It is employed in producing specialty chemicals and as an intermediate in synthesizing other compounds .

Studies on the interactions of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate reveal its capability to modulate the activity of various enzymes and receptors. These interactions are critical for understanding its mechanism of action in biological systems. Current research focuses on elucidating these mechanisms further to explore its therapeutic potential more comprehensively .

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate can be compared with several structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxybenzylamine | Benzylamine structure | Precursor in synthesis; lacks propan-2-ol moiety |

| 2-Methoxy-1-methyl-ethylamine | Simple amine structure | Different functional groups; less complex |

| 3,4-Dimethoxybenzyl-(2-methoxy-1-methyl-ethyl)-amine oxalate | Contains additional ethylamine group | More complex structure; potential for varied biological activity |

The uniqueness of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate lies in its specific combination of functional groups that confer distinct chemical properties and biological activities not found in these similar compounds .